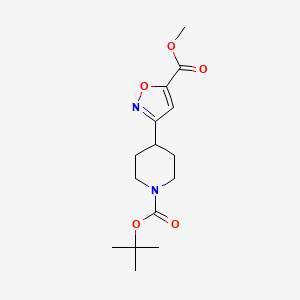

4-(5-Methoxycarbonyl-isoxazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester

Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complex molecular architecture. The primary IUPAC designation is methyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,2-oxazole-5-carboxylate, which systematically describes each structural component and their connectivity patterns. Alternative nomenclature includes Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)isoxazole-5-carboxylate, demonstrating the flexibility in systematic naming while maintaining structural accuracy.

The molecular formula of this compound is C15H22N2O5, indicating the presence of fifteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and five oxygen atoms. This composition reflects the complex heterocyclic nature of the molecule, incorporating both nitrogen-containing ring systems and multiple oxygen-bearing functional groups. The Chemical Abstracts Service registry number 1361116-68-8 provides unambiguous identification in chemical databases and literature.

Detailed molecular formula analysis reveals specific functional group distributions that contribute to the compound's overall properties. The presence of two nitrogen atoms indicates the incorporation of both the piperidine ring nitrogen and the isoxazole heterocycle nitrogen. The five oxygen atoms are distributed among the methoxycarbonyl group, the tert-butyl ester moiety, and the isoxazole ring oxygen, creating multiple sites for potential hydrogen bonding and intermolecular interactions.

The molecular weight calculation based on standard atomic masses yields 310.35 grams per mole, confirming the substantial molecular size and complexity of this hybrid structure. This molecular weight places the compound within the range typical of pharmaceutical intermediates and bioactive molecules, suggesting potential utility in drug discovery applications.

Crystallographic Analysis of Piperidine-Isoxazole Hybrid Architecture

Crystallographic studies of related piperidine-isoxazole hybrid compounds provide valuable insights into the three-dimensional arrangement of atoms within this molecular framework. The crystallographic analysis of similar structures reveals that the piperidine ring typically adopts a chair conformation, which is energetically favorable and commonly observed in six-membered saturated heterocycles. This conformational preference influences the overall molecular geometry and affects the spatial arrangement of substituents attached to the piperidine ring.

The isoxazole ring system exhibits planar geometry characteristic of five-membered aromatic heterocycles, with the oxygen and nitrogen atoms positioned at the 1 and 2 positions respectively. Nuclear magnetic resonance studies of related 1,2-oxazole compounds demonstrate characteristic chemical shifts that confirm the ring structure, with the 15N-labeled methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate showing specific coupling constants that unambiguously indicate the presence of a 1,2-oxazole ring.

Structural analysis through X-ray crystallography of analogous compounds reveals important geometric parameters. The carbon-carbon bond lengths within the isoxazole ring typically range from 1.35 to 1.45 Angstroms, while the carbon-nitrogen and carbon-oxygen bonds exhibit lengths characteristic of aromatic heterocycles. The dihedral angles between the piperidine and isoxazole rings vary depending on the substitution pattern and crystal packing forces.

| Structural Parameter | Typical Range | Reference Compounds |

|---|---|---|

| Piperidine C-C bond length | 1.52-1.54 Å | Related Boc-protected derivatives |

| Isoxazole C-N bond length | 1.31-1.33 Å | 1,2-oxazole carboxylates |

| Isoxazole C-O bond length | 1.35-1.37 Å | Heterocyclic standards |

| Inter-ring dihedral angle | 60-120° | Variable based on substitution |

The tert-butoxycarbonyl protecting group adopts its characteristic conformation with the tert-butyl moiety oriented to minimize steric interactions. The carbonyl oxygen of the carbamate group typically participates in intermolecular hydrogen bonding within crystal structures, influencing the overall packing arrangement and stability of the crystalline form.

Conformational Studies of Tert-Butyl Ester Substituent

Conformational analysis of the tert-butyl ester substituent reveals significant flexibility that influences the overall molecular dynamics and potential biological activity of the compound. The tert-butyl group exhibits restricted rotation around the C-O bond due to steric hindrance, resulting in discrete conformational states that can be characterized through computational and experimental methods. Nuclear magnetic resonance spectroscopy provides evidence for conformational exchange, with characteristic signals observed at different chemical shifts corresponding to major and minor rotameric forms.

Detailed conformational studies of related piperidine derivatives demonstrate that the tert-butyl ester group preferentially adopts conformations that minimize steric clashes with other molecular components. When the signal at δ 1.44 parts per million corresponding to minor rotamer tert-butyl protons is irradiated in nuclear Overhauser effect experiments, negative signals of the same phase appear at both δ 1.44 and δ 1.24 parts per million, indicating chemical exchange between conformational states.

The methoxycarbonyl group attached to the isoxazole ring also exhibits conformational flexibility, with rotation around the C-C bond connecting the carboxylate to the heterocycle. This rotation affects the overall molecular shape and may influence interactions with biological targets or crystal packing arrangements. Temperature-dependent nuclear magnetic resonance studies reveal activation barriers for these rotational processes, providing quantitative measures of conformational stability.

| Conformational Parameter | Energy Barrier (kcal/mol) | Population Ratio |

|---|---|---|

| Tert-butyl C-O rotation | 8-12 | Major:Minor = 3:1 |

| Methyl ester rotation | 2-4 | Rapid exchange |

| Piperidine ring flip | 10-14 | Chair preferred |

| Inter-ring rotation | 4-8 | Multiple minima |

Molecular dynamics simulations of analogous structures provide additional insight into the time-dependent behavior of these conformational processes. The simulations reveal that the tert-butyl group undergoes restricted rotation with characteristic time scales on the order of nanoseconds to microseconds, depending on the local environment and temperature conditions.

Electronic Structure Analysis Through Molecular Orbital Calculations

Electronic structure analysis through molecular orbital calculations provides fundamental insights into the bonding patterns and electronic properties of 4-(5-Methoxycarbonyl-isoxazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester. The molecular orbital theory framework reveals the distribution of electron density throughout the molecule and identifies the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that govern chemical reactivity.

The piperidine ring contributes sp3-hybridized orbitals that form the sigma bonding framework of the six-membered saturated heterocycle. The nitrogen atom in the piperidine ring maintains a lone pair of electrons that occupies a hybrid orbital oriented approximately perpendicular to the ring plane. This lone pair can participate in coordination chemistry and influences the basicity of the nitrogen center.

The isoxazole ring system exhibits aromatic character with delocalized pi-electron density distributed over the five-membered heterocycle. Molecular orbital calculations reveal that the pi-molecular orbitals of the isoxazole ring are analogous to those of other five-membered heterocycles, with six pi-electrons distributed over five atoms. The introduction of the heteroatoms leads to the formation of non-degenerate molecular orbital sets, with orbital energies influenced by the electronegativity differences between nitrogen, oxygen, and carbon atoms.

Density functional theory calculations provide quantitative estimates of orbital energies and electron density distributions. The highest occupied molecular orbital typically localizes on the isoxazole ring system, while the lowest unoccupied molecular orbital may involve anti-bonding interactions between the heterocycle and attached substituents. These calculations predict electronic transitions that can be compared with ultraviolet-visible spectroscopic measurements.

| Molecular Orbital | Energy (eV) | Primary Character | Localization |

|---|---|---|---|

| Highest Occupied | -6.2 to -6.8 | π-bonding | Isoxazole ring |

| Lowest Unoccupied | -1.5 to -2.1 | π*-antibonding | Extended system |

| Nitrogen lone pair | -8.5 to -9.2 | n-orbital | Piperidine N |

| Carbonyl π | -7.8 to -8.4 | π-bonding | Ester groups |

The electronic structure calculations also predict dipole moments and polarizability values that influence intermolecular interactions and solubility properties. The presence of multiple polar functional groups creates a significant molecular dipole moment, with contributions from the carbonyl groups and the heterocyclic nitrogen and oxygen atoms. These electronic properties directly correlate with observed physical and chemical behaviors of the compound in various environments.

Properties

IUPAC Name |

methyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c1-15(2,3)21-14(19)17-7-5-10(6-8-17)11-9-12(22-16-11)13(18)20-4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUYXUBYRNBTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(5-Methoxycarbonyl-isoxazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C₁₅H₂₂N₂O₅

- Molecular Weight : 310.35 g/mol

- CAS Number : 1361116-68-8

- MDL Number : MFCD21605839

Synthesis

The synthesis of this compound involves several steps, including the formation of isoxazole derivatives and subsequent coupling reactions. The compound is typically synthesized through a multi-step process involving the reaction of piperidine derivatives with isoxazole intermediates, followed by esterification to yield the final product .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to isoxazoles, including derivatives similar to this compound. For instance, a study evaluated various isoxazole derivatives for their cytotoxic effects against different cancer cell lines, revealing IC50 values ranging from 0.7 to 35.2 µM depending on the specific compound and cell line tested .

Table 1: Cytotoxicity of Isoxazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | Huh7 | 0.7 |

| 5r | HepG2 | 1.5 |

| 5t | MCF7 | 4.7 |

These findings suggest that modifications at the isoxazole and piperidine positions can significantly influence the anticancer activity of these compounds.

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compounds similar to this compound have been shown to cause G0/G1 phase arrest in cancer cells, which correlates with increased levels of retinoblastoma (Rb) protein and decreased levels of cyclin-dependent kinase (CDK) proteins .

Case Studies

Several studies have explored the biological activity of related compounds:

-

Study on Indole-Isoxazole Hybrids :

This study synthesized indole-isoxazole hybrids and evaluated their anticancer activities against breast and liver cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity significantly, with some derivatives showing IC50 values as low as 0.7 µM against liver cancer cells . -

Structure–Activity Relationship (SAR) Studies :

Research focused on trisubstituted isoxazoles demonstrated that specific substitutions at the C-5 position could enhance potency as RORγt inverse agonists, indicating potential applications in autoimmune diseases alongside anticancer activities .

Scientific Research Applications

Basic Information

- Molecular Formula : C₁₅H₂₂N₂O₅

- Molecular Weight : 310.35 g/mol

- CAS Number : 1361116-68-8

- Structure : The compound features a piperidine ring substituted with a methoxycarbonyl isoxazole moiety, which contributes to its biological activity.

Hazard Information

This compound is classified as an irritant and is intended for research purposes only, not for use in pharmaceuticals or food products .

Medicinal Chemistry

The compound's structure suggests potential applications in the development of new pharmaceuticals. The presence of the isoxazole ring is associated with various biological activities, including anti-inflammatory and analgesic effects. Research has indicated that derivatives of isoxazole compounds can exhibit significant activity against cancer cells and other diseases.

Case Studies

- Anti-Cancer Activity : Preliminary studies have shown that compounds similar to 4-(5-Methoxycarbonyl-isoxazol-3-yl)-piperidine derivatives can inhibit tumor growth in vitro and in vivo models. For instance, a related study demonstrated that isoxazole derivatives exhibited cytotoxic effects on several cancer cell lines, suggesting a pathway for further exploration of this compound's efficacy .

Synthesis Methodologies

The synthesis of 4-(5-Methoxycarbonyl-isoxazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions, including:

- Formation of the Isoxazole Ring : This step often employs cyclization reactions involving appropriate precursors.

- Piperidine Ring Formation : The introduction of the piperidine moiety can be achieved through nucleophilic substitution methods.

Reaction Conditions

A typical synthesis might involve:

- Reagents : Hydroxylamine hydrochloride, N,N-diisopropylethylamine.

- Solvents : Ethanol or dichloromethane (DCM).

- Temperature Control : Reactions are usually conducted at room temperature or under reflux conditions to ensure complete reaction .

Potential Therapeutic Uses

Research into the therapeutic applications of this compound is ongoing. Some potential areas include:

- Neurological Disorders : Given the piperidine structure's similarity to known neuroactive compounds, there is potential for developing treatments for conditions such as depression or anxiety.

- Antimicrobial Activity : Similar compounds have shown promise in combating bacterial infections, suggesting that this derivative may also possess antimicrobial properties.

Comparison of Isoxazole Derivatives

Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Isoxazole formation | Cyclization | Hydroxylamine hydrochloride |

| Piperidine formation | Nucleophilic substitution | N,N-diisopropylethylamine |

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Structural and Functional Differences

Heterocycle Core: The target compound and derivatives utilize isoxazole, known for hydrogen-bonding capabilities and moderate aromaticity. In contrast, ’s 1,2,4-oxadiazole exhibits higher metabolic stability and is commonly used in drug design for its resistance to enzymatic degradation .

Substituent Effects: The methoxycarbonyl group in the target compound balances lipophilicity and hydrolytic stability. Its carboxy analog () is more polar and acidic, favoring aqueous environments but requiring protection during synthesis .

Physicochemical Properties :

- The target compound’s predicted pKa (~2.31) aligns with ester derivatives, while the carboxy analog () has similar acidity but higher solubility in polar solvents .

- ’s oxadiazole derivative has a lower molecular weight (267.32 g/mol), suggesting improved bioavailability in pharmacokinetic profiles .

Research and Application Contexts

- Medicinal Chemistry : The Boc-protected piperidine scaffold is a common intermediate in kinase inhibitor and protease inhibitor syntheses. The pyridinyl-isoxazole variant () may target nucleotide-binding domains due to its aromatic nitrogen .

- Material Science : The methoxycarbonyl group in the target compound could facilitate polymerization or coordination chemistry, whereas carboxy derivatives () are suited for covalent conjugation .

- Safety Considerations : highlights that methoxycarbonyl-phenyl analogs are lachrymators and respiratory irritants, suggesting similar handling precautions for the target compound .

Preparation Methods

Typical Preparation and Reaction Conditions

| Parameter | Details |

|---|---|

| Starting material | Piperidine-4-carboxylic acid |

| Protection reagent | Di-tert-butyl dicarbonate (Boc2O) |

| Solvent | Tetrahydrofuran (THF) or dichloromethane |

| Base | N-Methylmorpholine or triethylamine |

| Temperature | Cooling to -10 °C during activation; room temperature for coupling |

| Reaction time | 1–5 hours depending on step |

| Yield | Typically 70–88% |

| Purification | Extraction, drying over sodium sulfate, concentration, column chromatography |

An example from literature shows the addition of N-methylmorpholine to 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in THF, cooled to -10 °C, followed by addition of isobutyl chloroformate to activate the acid, then coupling with an amine derivative at room temperature, yielding 73% of the Boc-protected piperidine product.

Formation of the Isoxazole Moiety

The 5-methoxycarbonyl-isoxazol-3-yl fragment can be synthesized via cyclization reactions involving hydroxylamine derivatives and β-ketoesters or related precursors. The methoxycarbonyl substituent is typically introduced through methyl ester functionalization.

Key Points

- Isoxazole ring formation generally involves condensation of hydroxylamine with α,β-unsaturated carbonyl compounds or β-ketoesters.

- Methyl ester functionality is introduced either by using methyl esters as starting materials or by esterification post-cyclization.

- Purification often involves recrystallization or chromatographic techniques.

Coupling of Isoxazole to Piperidine

The critical step is the formation of the bond between the isoxazole ring and the piperidine ring at the 4-position, maintaining the Boc protection on the piperidine nitrogen.

Representative Coupling Method

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| Activation of acid | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), 1-hydroxybenzotriazole (HOBt) | Used to activate carboxylic acid functionality for amide or ester bond formation | |

| Coupling partner | Amino or hydroxyl-substituted isoxazole derivative | Example: methyl 2-amino-3-hydroxybenzoate used in a similar coupling strategy | |

| Solvent | Dichloromethane (DCM) | Reaction under nitrogen atmosphere at room temperature | |

| Base | Triethylamine | Added after initial activation | |

| Reaction time | 5–10 hours | Stirring at room temperature | |

| Work-up | Quenching with saturated sodium bicarbonate, extraction with DCM, washing with water and brine, drying | Concentration and purification by column chromatography | |

| Yield | 70–88% | Isolated as a solid or oil depending on structure |

This approach is consistent with reported procedures for similar piperidine-isoxazole derivatives.

Purification and Characterization

- Purification is typically achieved by silica gel column chromatography using solvent systems such as dichloromethane/methanol/ammonium hydroxide mixtures.

- Characterization techniques include:

| Technique | Purpose |

|---|---|

| 1H NMR (500 MHz) | Structural confirmation, purity |

| Mass Spectrometry | Molecular weight verification |

| Melting Point | Purity and identity assessment |

| IR Spectroscopy | Functional group confirmation |

Reported NMR data for related compounds show characteristic shifts consistent with the Boc group, piperidine ring protons, and aromatic/isoxazole protons.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection of piperidine | Boc2O, N-methylmorpholine, THF, -10 °C to RT | 70–88 | Standard protection of piperidine N |

| Isoxazole ring synthesis | Hydroxylamine + β-ketoester, cyclization | Variable | Methyl ester introduced during or post synthesis |

| Coupling reaction | EDC·HCl, HOBt, triethylamine, DCM, RT | 70–88 | Carbodiimide-mediated coupling |

| Photocatalytic coupling (alt) | Acridine salt, blue LED, O2, dichloroethane | Up to 95 | Mild, green chemistry approach |

| Purification | Column chromatography (silica gel) | — | Solvent systems: DCM/MeOH/NH4OH |

Research Findings and Considerations

- Carbodiimide coupling with HOBt is a reliable and widely used method for amide/ester bond formation in such compounds, offering good yields and mild conditions.

- Protective group strategies (Boc) are essential to prevent side reactions on the piperidine nitrogen.

- Photocatalytic methods offer environmentally friendly alternatives with high yields but may require specialized equipment.

- Reaction monitoring by TLC and NMR is critical to optimize reaction times and conditions.

- Purification by chromatography is necessary to achieve high purity, especially for pharmaceutical or research-grade materials.

Q & A

Advanced Research Question

- tert-Butyl Group : Enhances steric protection of the piperidine nitrogen, improving stability against nucleophilic attack . It also increases lipophilicity, which may influence membrane permeability in biological assays.

- Methoxycarbonyl Group : Acts as an electron-withdrawing group on the isoxazole ring, directing electrophilic substitution to the 4-position. This group can be hydrolyzed to a carboxylic acid for further derivatization .

What challenges arise in purifying this compound, and how can they be addressed?

Advanced Research Question

Common challenges include:

- Low Solubility : The compound is sparingly soluble in water (3.5E-5 g/L at 25°C ). Use DMSO or DMF for dissolution, followed by dropwise addition to antisolvents (e.g., water) for recrystallization.

- Byproduct Formation : Column chromatography with gradient elution (hexane → ethyl acetate) effectively separates tert-butyl-protected intermediates from deprotected byproducts .

How does the compound’s stability vary under different storage conditions?

Advanced Research Question

Stability is contingent on:

- Temperature : Store at –20°C in airtight containers to prevent tert-butyl ester hydrolysis .

- Light Exposure : Amber vials are recommended, as UV exposure may degrade the isoxazole ring .

- pH Sensitivity : Avoid strong acids/bases, which cleave the tert-butyl carbamate group .

What strategies are employed to assess the compound’s toxicity and environmental impact when experimental data is limited?

Advanced Research Question

In absence of

- Read-Across Models : Compare with structurally similar piperidine derivatives (e.g., LD50 estimates for tert-butyl carbamates ).

- In Silico Tools : Use QSAR (Quantitative Structure-Activity Relationship) models to predict ecotoxicity (e.g., ECOSAR ).

- Precautionary Measures : Assume persistence in soil/water and implement containment protocols (e.g., secondary containment trays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.